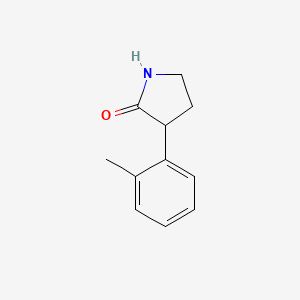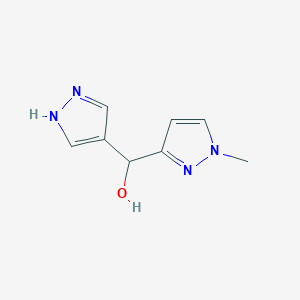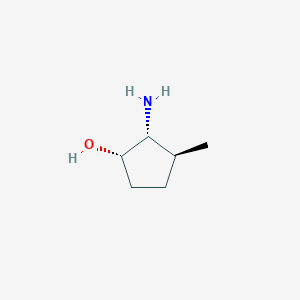
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is a chiral compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amino group. For example, the reduction of a cyclopentanone derivative using a reducing agent like sodium borohydride, followed by amination with ammonia or an amine, can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst, such as palladium on carbon. This method allows for the selective reduction and amination of the precursor to produce the target compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated cyclopentane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .
Scientific Research Applications
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol: An enantiomer of the target compound with similar but distinct biological activities.
(1S,2R)-2-Amino-3-methylcyclopentanol: A diastereomer with different stereochemistry and potentially different reactivity and applications.
Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of chiral drugs and other applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
ZKTRHNWSXTXDAT-HCWXCVPCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1N)O |
Canonical SMILES |
CC1CCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


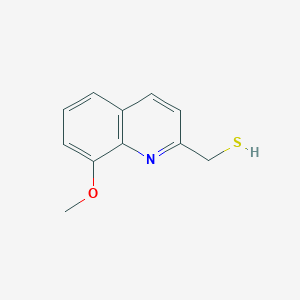
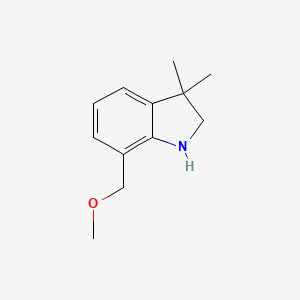

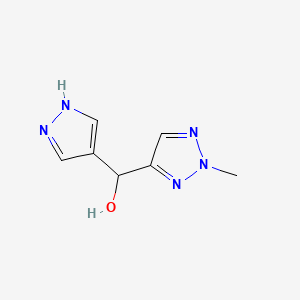

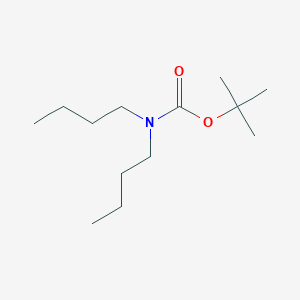

![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
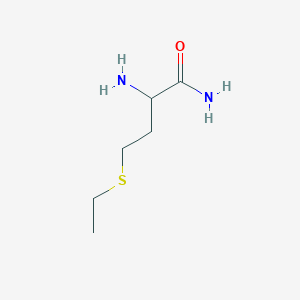
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


